5-(2-methoxyethoxy)-1H-indazole
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Overview
Description
5-(2-Methoxyethoxy)-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a 2-methoxyethoxy group attached to the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethoxy)-1H-indazole typically involves the reaction of indazole with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethoxy)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride (SMEAH) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-Methoxyethoxy)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(2-methoxyethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A related compound with similar functional groups.
Sodium bis(2-methoxyethoxy)aluminium hydride: Used as a reducing agent in organic synthesis
Uniqueness
5-(2-Methoxyethoxy)-1H-indazole is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-(2-methoxyethoxy)-1H-indazole |
InChI |
InChI=1S/C10H12N2O2/c1-13-4-5-14-9-2-3-10-8(6-9)7-11-12-10/h2-3,6-7H,4-5H2,1H3,(H,11,12) |
InChI Key |
HGIIZGLEWHWPHK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)NN=C2 |
Origin of Product |
United States |
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